An In-Depth Technical Guide to Cyhalothrin-d5: Chemical Properties and Structure
An In-Depth Technical Guide to Cyhalothrin-d5: Chemical Properties and Structure
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Cyhalothrin-d5. It is intended for professionals in research and development who require detailed technical information on this isotopically labeled compound.
Introduction
Cyhalothrin-d5 is the deuterium-labeled form of Cyhalothrin (B162358), a synthetic pyrethroid insecticide.[1] Specifically, it is often a labeled analog of lambda-cyhalothrin (B1674341), where five protons on the phenoxy ring are replaced by deuterium (B1214612).[2] Pyrethroids are a class of insecticides that mimic the structure and action of the natural insecticide pyrethrin.[3][4] Due to its isotopic labeling, Cyhalothrin-d5 serves as an invaluable tool in analytical chemistry, primarily as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its physical properties are nearly identical to the unlabeled counterpart, allowing it to behave similarly during sample preparation and analysis, which is crucial for correcting matrix effects and analyte loss.[2]
Chemical Properties and Structure
The fundamental chemical and physical characteristics of Cyhalothrin-d5 are critical for its application as an analytical standard. The deuterium labeling results in a higher molecular weight compared to the unlabeled compound.
Table 1: Chemical Identifiers for Cyhalothrin-d5
| Identifier | Value | Source |
| IUPAC Name | [(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | [5] |
| CAS Number | 2411870-79-4 (for phenoxy-d5) | [1] |
| Molecular Formula | C₂₃H₁₄D₅ClF₃NO₃ | [1] |
| InChI Key | ZXQYGBMAQZUVMI-FVPAAZJJSA-N | [2] |
Table 2: Physicochemical Properties of Cyhalothrin-d5
| Property | Value | Source |
| Molecular Weight | 454.88 g/mol | [1][2][6] |
| Appearance | Colorless to light yellow liquid or solid | [1][6] |
| Purity | ≥98.0% | [2] |
| Storage Temperature | 2-8°C or -20°C for solutions | [1][2] |
| XLogP3 | 6.1 | [5] |
The structure of Cyhalothrin-d5 is identical to that of its parent isomer, lambda-cyhalothrin, with the exception of the five deuterium atoms on the phenoxy group. This specific labeling is crucial for its use as an internal standard, as it does not significantly alter the molecule's chemical behavior but allows it to be distinguished by mass spectrometry.
Applications and Logical Workflow
The primary application of Cyhalothrin-d5 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of cyhalothrin residues in various matrices, including food and environmental samples.[2][7] This technique involves adding a known amount of the labeled standard to a sample before extraction and analysis. Because the labeled and unlabeled compounds exhibit the same behavior during these steps, any loss of the target analyte can be accurately corrected by measuring the recovery of the internal standard.
Caption: Workflow for quantitative analysis using Cyhalothrin-d5.
Experimental Protocols
Detailed methodologies are essential for the accurate use of Cyhalothrin-d5. Below is a summary of a typical analytical protocol and an overview of the synthesis process for the parent compound.
A common method for analyzing pyrethroid residues in food and agricultural products is a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure followed by enantioselective LC-MS/MS analysis.[8]
-
Sample Preparation (Extraction): A homogenized sample is weighed into a centrifuge tube. A known quantity of Cyhalothrin-d5 internal standard solution is added. Acetonitrile is added for extraction, followed by a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation. The mixture is shaken vigorously and centrifuged.
-
Sample Clean-up (Dispersive SPE): An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a clean-up sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences) and MgSO₄. The tube is vortexed and centrifuged.
-
LC-MS/MS Analysis: The final cleaned extract is injected into an LC-MS/MS system. Chromatographic separation is often achieved on a chiral stationary phase to separate the different isomers of cyhalothrin.[8] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the unlabeled analyte and the Cyhalothrin-d5 internal standard.
-
Quantification: The concentration of the native cyhalothrin is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: A typical QuEChERS experimental workflow.
The synthesis of lambda-cyhalothrin, the unlabeled counterpart, provides insight into the formation of the core structure. A common industrial process involves several key steps:
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Acid Chloride Formation: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is converted to its corresponding acid chloride.[9]
-
Condensation: The acid chloride is reacted with 3-phenoxy-benzaldehyde and a cyanide source (e.g., sodium cyanide) in the presence of a phase-transfer catalyst to form the cyhalothrin ester.[9][10]
-
Epimerization: The resulting mixture of isomers undergoes an epimerization reaction, often catalyzed by a base, to enrich the desired lambda-cyhalothrin isomer pair, which can then be isolated.[9][10]
The synthesis of Cyhalothrin-d5 would follow a similar pathway, utilizing a deuterated 3-phenoxy-benzaldehyde precursor.
Metabolism and Signaling Pathways of Lambda-Cyhalothrin
While Cyhalothrin-d5 itself is not typically studied for its biological activity, the metabolic and signaling pathways of its parent compound, lambda-cyhalothrin, are well-documented and relevant for understanding its environmental and toxicological profile.
The primary metabolic pathway for lambda-cyhalothrin in animals involves the cleavage of the ester bond, which is a common detoxification route for pyrethroids.[11] This initial hydrolysis yields two main fragments: a cyclopropane (B1198618) carboxylic acid derivative and a phenoxybenzyl alcohol derivative.[11]
-
Acid Moiety: The acid portion, cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP), is a major metabolite.[12]
-
Alcohol Moiety: The alcohol portion is further oxidized to 3-phenoxybenzoic acid (3-PBA).[12]
These primary metabolites can then undergo further hydroxylation and conjugation (e.g., with glucuronic acid or sulfate) before being excreted, primarily in the urine.[11][12] Both CFMP and 3-PBA are considered key biomarkers for assessing human exposure to lambda-cyhalothrin.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. λ-三氟氯氰菊酯-(苯氧基-d5) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 4. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gamma-Cyhalothrin-d5 | C23H19ClF3NO3 | CID 124202471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. CN103420872A - Preparation method of lambda-cyhalothrin - Google Patents [patents.google.com]
- 10. US7468453B2 - Production process of gamma-cyhalothrin - Google Patents [patents.google.com]
- 11. fao.org [fao.org]
- 12. Documenting the kinetic time course of lambda-cyhalothrin metabolites in orally exposed volunteers for the interpretation of biomonitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]
